2,3-Dichloro-5-fluoropyridine

Overview

Description

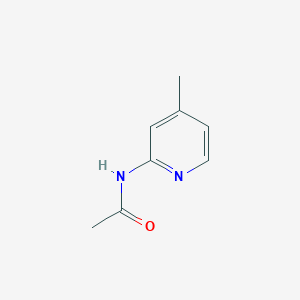

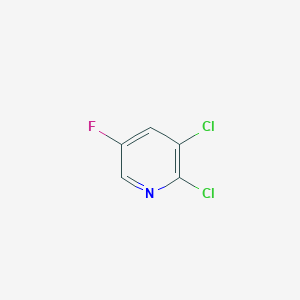

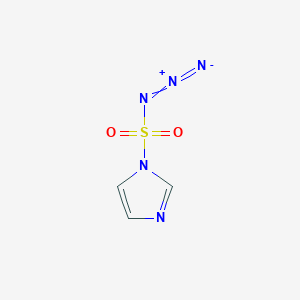

2,3-Dichloro-5-fluoropyridine is an organic compound with the molecular formula C5H2Cl2FN. It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2, 3, and 5 positions, respectively.

Mechanism of Action

Target of Action

Fluoropyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .

Mode of Action

Fluoropyridines, as a class, are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This suggests that 2,3-Dichloro-5-fluoropyridine might interact with its targets in a unique manner, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Fluoropyridines are known to have a broad range of biological applications, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform, methanol, and water , which could influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Moreover, the presence of fluorine atoms in the compound may enhance its physical, biological, and environmental properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluoropyridine typically involves the fluorination of 2,3,5-trichloropyridine. One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 6 hours, yielding 5-chloro-2,3-difluoropyridine . Another method involves the use of tetrabutylammonium bromide (Bu4NBr) in a mixture with KF .

Industrial Production Methods: For large-scale industrial production, catalytic cyclization and fluoridation reactions are employed. These methods use trichloracetic aldehyde and acrylonitrile as starting materials, which undergo catalytic cyclization and fluoridation to produce 2,3-difluoro-5-chloropyridine . This process is advantageous due to its simplicity, low production cost, high yield, and minimal pollution .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-fluoropyridine undergoes various chemical reactions, including substitution reactions. For example, it can react with nucleophiles to replace the chlorine or fluorine atoms with other functional groups .

Common Reagents and Conditions:

Substitution Reactions: Potassium fluoride (KF) in DMF at elevated temperatures (e.g., 150°C) is commonly used.

Catalytic Reactions: Catalysts such as tetrabutylammonium bromide (Bu4NBr) can be used to facilitate the reaction.

Major Products: The major products formed from these reactions include difluoropyridines and other substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3-Dichloro-5-fluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,3-Difluoro-5-chloropyridine: Similar in structure but with different substitution patterns.

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Another fluorinated pyridine with carboxylic acid functionality.

3,5-Dichloro-2-fluoropyridine: Differing in the position of chlorine and fluorine atoms.

Uniqueness: 2,3-Dichloro-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the pyridine ring enhances its stability and reactivity, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name |

2,3-dichloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYIQENCPIISLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594380 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185985-40-4 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)